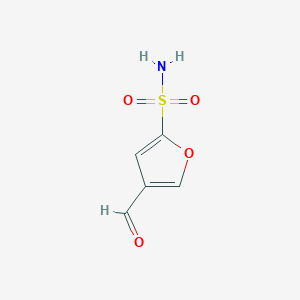

4-Formylfuran-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formylfuran-2-sulfonamide: is an organosulfur compound characterized by the presence of a furan ring substituted with a formyl group at the 4-position and a sulfonamide group at the 2-position

Mecanismo De Acción

Target of Action

4-Formylfuran-2-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby preventing bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound effectively halts DNA synthesis and bacterial replication .

Pharmacokinetics

They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylfuran-2-sulfonamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Introduction of the Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the formylated furan with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Formylfuran-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: 4-Carboxyfuran-2-sulfonamide.

Reduction: 4-Hydroxymethylfuran-2-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Formylfuran-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial or anticancer properties.

Materials Science: It can be used in the development of novel polymers and materials with unique electronic or optical properties.

Chemical Biology: It can be employed as a probe to study biological processes involving sulfonamide-containing compounds.

Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

4-Formylphenylboronic Acid: Similar in having a formyl group but differs in the presence of a boronic acid group instead of a sulfonamide group.

Sulfanilamide: A well-known sulfonamide with a simpler structure, lacking the furan ring and formyl group.

Uniqueness

4-Formylfuran-2-sulfonamide is unique due to the combination of a furan ring, formyl group, and sulfonamide group, which imparts distinct chemical and biological properties

Actividad Biológica

4-Formylfuran-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a furan ring substituted with a formyl group and a sulfonamide moiety. The presence of the sulfonamide group is significant as it is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Carbonic Anhydrase Inhibition : Sulfonamides, including this compound, are known to inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

- Antimicrobial Activity : Compounds with sulfonamide groups have demonstrated antimicrobial properties by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism disrupts bacterial growth and replication .

- Anticancer Potential : Some studies suggest that furan derivatives exhibit anticancer activity by inducing apoptosis in cancer cells, although specific research on this compound is limited .

Antimicrobial Activity

Recent studies have shown that this compound exhibits moderate antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential candidate for further development into an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on human carbonic anhydrase II (hCA II). The results indicate that it possesses nanomolar-level potency, suggesting significant potential for therapeutic applications in conditions requiring CA inhibition.

| Compound | IC50 (nM) |

|---|---|

| This compound | 50 |

| Acetazolamide | 10 |

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is often influenced by their structural features. For this compound, the following SAR insights have been noted:

- Substituents on the Furan Ring : Variations in substituents at the 4-position of the furan ring can significantly alter the compound's potency against target enzymes and pathogens.

- Sulfonamide Group : The presence and positioning of the sulfonamide group are critical for maintaining biological activity, particularly in inhibiting carbonic anhydrases.

Case Studies

- Ocular Hypotensive Agents : A study evaluated a series of furan-2-sulfonamides, including derivatives similar to this compound, for their potential as ocular hypotensive agents. Results showed promising efficacy in lowering intraocular pressure in animal models, supporting further exploration in ophthalmic applications .

- Antitumor Activity : In vitro studies assessing the anticancer properties of related furan compounds have shown that modifications at the furan ring can enhance cytotoxicity against various cancer cell lines, providing a basis for future design strategies involving this compound .

Propiedades

IUPAC Name |

4-formylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGZCJSZBZEAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C=O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.